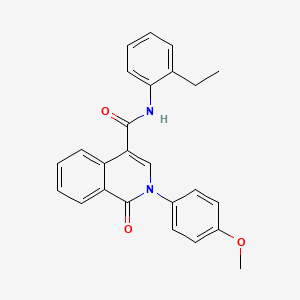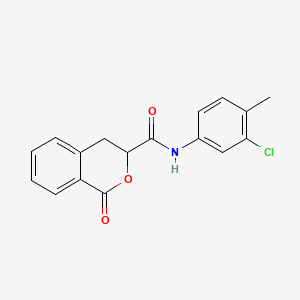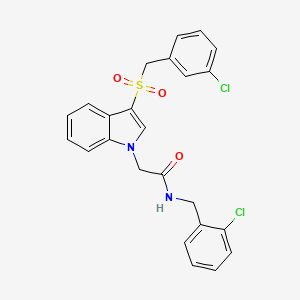![molecular formula C19H21N3O5S2 B11291529 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11291529.png)
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a fascinating fusion of heterocyclic rings and functional groups. Let’s break it down:
Thiazole Ring: The core structure contains a thiazole ring (1,3-thiazol-2-yl), which is a five-membered ring containing sulfur and nitrogen atoms.
Phenyl and Methoxy Groups: The compound features a 3,4-dimethoxyphenyl group, adding aromaticity and electron density.
Hydroxyl and Imino Groups: The 5-imino-2,5-dihydro-1H-pyrrol-3-ol moiety contributes to its intriguing properties.
Méthodes De Préparation
Synthetic Routes:: While specific synthetic routes for this compound are scarce, we can envision a multistep synthesis involving thiazole formation, phenylation, and subsequent functionalization. Researchers would likely explore various strategies, such as Hantzsch synthesis or cyclization reactions.
Industrial Production:: Unfortunately, industrial-scale production methods remain elusive due to limited data. researchers might explore scalable routes based on existing synthetic pathways.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The phenolic hydroxyl group could undergo oxidation to form a quinone or other derivatives.
Reduction: Reduction of the imine group could yield an amine.
Substitution: The phenyl ring may participate in electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Lewis acids or strong acids (e.g., AlCl₃, H₂SO₄).
Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential products include derivatives of the thiazole ring, phenolic compounds, and substituted pyrroles.
Applications De Recherche Scientifique
Chemistry::
Medicinal Chemistry: Exploration of its pharmacological properties.
Organic Synthesis: As a building block for novel compounds.
Antitumor Activity: Investigate its potential as an anticancer agent.
Enzyme Inhibition: Assess its effects on specific enzymes.
Materials Science: Incorporate it into polymers or materials.
Agrochemicals: Evaluate its pesticidal properties.
Mécanisme D'action
The compound’s mechanism likely involves interactions with cellular targets, possibly through enzymatic inhibition, receptor binding, or redox processes. Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While direct analogs are scarce, we can compare it to related thiazole-containing molecules, such as 2-(4-methoxyphenyl)-thiazol acetic acid and [2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetic acid . Its unique combination of functional groups sets it apart.
Propriétés
Formule moléculaire |
C19H21N3O5S2 |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1,1-dioxothiolan-3-yl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H21N3O5S2/c1-26-15-4-3-11(7-16(15)27-2)13-9-28-19(21-13)17-14(23)8-22(18(17)20)12-5-6-29(24,25)10-12/h3-4,7,9,12,20,23H,5-6,8,10H2,1-2H3 |
Clé InChI |
HADVVCMRMJTYDT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4CCS(=O)(=O)C4)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide](/img/structure/B11291450.png)
![N-(4-fluorophenyl)-2-{2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11291453.png)
![4-tert-butyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11291458.png)

![N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B11291467.png)
![2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B11291468.png)
![2-{[2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-1-phenylethanone](/img/structure/B11291475.png)
![N-(2-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11291480.png)
![3-[(3-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B11291491.png)
![2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11291496.png)
![1-[7-(2-chlorophenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]pentan-1-one](/img/structure/B11291497.png)
![N-(2,3-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11291503.png)


